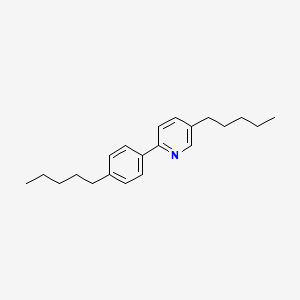![molecular formula C15H14ClN3O3S2 B11706176 S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a carbamoylsulfanyl group, a chlorobenzenesulfonyl group, and a phenylethanimidamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a carbamoylsulfanyl derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
(Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carbamoylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 4-CHLOROBENZENESULFONIC ACID, SODIUM SALT
- 4-(4-chlorobenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline
- 4-(4-chlorobenzenesulfonyl)thiomorpholine
Uniqueness
Compared to similar compounds, (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-CHLOROBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H14ClN3O3S2 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
S-[(2Z)-2-anilino-2-(4-chlorophenyl)sulfonyliminoethyl] carbamothioate |
InChI |
InChI=1S/C15H14ClN3O3S2/c16-11-6-8-13(9-7-11)24(21,22)19-14(10-23-15(17)20)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,20)(H,18,19) |
InChIキー |
JZIVAASFDZRXSH-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/CSC(=O)N |
正規SMILES |
C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)CSC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole](/img/structure/B11706100.png)
![3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11706108.png)
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B11706115.png)

![1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]](/img/structure/B11706132.png)

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)


![3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B11706154.png)




